Product packaging for Iron(III) fluoride trihydrate(Cat. No.:CAS No. 15469-38-2)

Iron(III) fluoride trihydrate

Cat. No.: B578997
CAS No.: 15469-38-2
M. Wt: 166.885
InChI Key: XILAUHRDSUSGOG-UHFFFAOYSA-K
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Description

Historical Context and Early Academic Investigations of Hydrated Iron(III) Fluorides

The study of hydrated iron(III) fluorides has a history that extends back over a century. Early investigations were foundational in establishing the synthesis and basic characterization of these compounds. Two primary crystalline forms, or polymorphs, of iron(III) fluoride (B91410) trihydrate are known: the α (alpha) and β (beta) forms. wikipedia.org

The synthesis of these hydrates typically involves the reaction of an iron(III) salt with hydrofluoric acid. The α form is generally prepared by the evaporation of a hydrofluoric acid solution containing Fe³⁺ ions at room temperature. wikipedia.org In contrast, the β form is obtained when this evaporation process is carried out at temperatures above 50 °C. wikipedia.org Early academic work focused on differentiating these two forms. It was noted that the α form is unstable and will convert to the more stable β form over a period of days. wikipedia.org This transformation and the distinct conditions required for the synthesis of each polymorph were key areas of early academic inquiry. These initial studies also laid the groundwork for more advanced characterization techniques, such as Mössbauer spectroscopy, which can distinguish between the α and β forms based on their different quadrupole splitting. wikipedia.org

Significance in Fundamental Inorganic Chemistry Research

The significance of iron(III) fluoride trihydrate in fundamental inorganic chemistry research is multifaceted. The compound serves as an excellent model for studying several key concepts in inorganic chemistry.

Secondly, as a high-spin d⁵ complex, this compound is a useful example for the application of ligand field theory. libretexts.org The arrangement of the fluoride and water ligands around the central iron(III) ion leads to a splitting of the d-orbitals, which can be studied to understand the electronic structure and magnetic properties of the compound. libretexts.org The pale color of the hydrated forms is consistent with a high-spin Fe(III) center. wikipedia.org

Furthermore, this compound is a critical precursor for the synthesis of anhydrous iron(III) fluoride (FeF₃). samaterials.com Anhydrous FeF₃ has applications in ceramics and as a catalyst in certain chemical reactions. samaterials.com The dehydration of the trihydrate to the anhydrous form is a topic of study in solid-state chemistry, providing insights into thermal decomposition mechanisms and the transformation of crystal structures.

Overview of Current Research Trajectories and Knowledge Gaps concerning this compound

Current research on this compound is largely driven by its potential applications in advanced materials, particularly in the field of energy storage. It is being extensively investigated as a cathode material for lithium-ion batteries. osti.govresearchgate.netresearchgate.net The conversion reaction of iron(III) fluoride with lithium can theoretically provide a high specific capacity. researchgate.net Research is focused on improving the electrochemical performance, such as the rate capability and cycling stability, often by creating composites with carbonaceous materials. researchgate.net

Another significant research trajectory is its use as a precursor for the synthesis of iron hydroxyfluorides with specific crystal structures, such as the hexagonal tungsten bronze (HTB) type. osti.govresearchgate.netacs.org These materials are also being explored as potential cathode materials for batteries. osti.govresearchgate.netacs.org The thermal decomposition of this compound is a key step in producing these materials, and understanding this process in detail is an active area of research. osti.govresearchgate.netacs.org

Despite the ongoing research, there are still knowledge gaps concerning this compound. The precise atomistic mechanism of its thermal decomposition and the nature of the intermediate species formed are not yet fully understood. lib4ri.ch While it is known that the decomposition can lead to the formation of iron hydroxyfluorides, the exact reaction pathways and the factors controlling the final product are still under investigation. osti.govresearchgate.netacs.org A deeper understanding of these fundamental aspects is crucial for the rational design and synthesis of advanced materials derived from this compound.

Data Tables

Table 1: Crystallographic Data for Polymorphs of this compound

PolymorphCrystal SystemSpace Group
α-FeF₃·3H₂OTetragonalP4/m (with a J6 substructure)
β-FeF₃·3H₂OTetragonalP4/m

Data sourced from wikipedia.org

Table 2: General Properties of this compound

PropertyValue
Chemical Formula FeF₃·3H₂O
Molar Mass 166.89 g/mol
Appearance Light pink crystals
Solubility in Water 49.5 g/100 mL

Data sourced from wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula F3FeH6O3 B578997 Iron(III) fluoride trihydrate CAS No. 15469-38-2

Properties

IUPAC Name

trifluoroiron;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3FH.Fe.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILAUHRDSUSGOG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.F[Fe](F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F3FeH6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15469-38-2
Record name Iron(III) fluoride trihydrate
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Synthetic Methodologies and Crystallization of Iron Iii Fluoride Trihydrate

Aqueous-Based Synthesis Approaches

Aqueous environments provide the primary medium for the synthesis of Iron(III) fluoride (B91410) trihydrate, allowing for precise control over reaction conditions to yield specific crystalline forms.

Controlled Precipitation and Crystallization Techniques for Iron(III) Fluoride Trihydrate

The synthesis of this compound (FeF₃·3H₂O) from aqueous solutions is typically achieved through controlled precipitation and crystallization, often from solutions containing hydrofluoric acid (HF). wikipedia.org The hydrates of iron(III) fluoride can be crystallized by evaporating an aqueous HF solution that contains Fe³⁺ ions. wikipedia.org This method allows for the formation of different polymorphs depending on the temperature. wikipedia.org

A notable application of controlled precipitation is in the treatment of industrial waste streams, such as spent stainless steel pickle bath solutions. diva-portal.org These solutions contain mixed acids, typically hydrofluoric acid and nitric acid (HNO₃). diva-portal.org A process has been developed to recover iron and recycle the acids by precipitating β-FeF₃·3H₂O in a continuous crystallizer. diva-portal.org This is achieved by concentrating the solution, for instance through nanofiltration, to induce supersaturation and subsequent crystallization. diva-portal.orgresearchgate.net

The solubility of β-FeF₃·3H₂O is a critical factor in these processes and has been studied extensively. It is influenced by temperature and the concentration of both HF and HNO₃. researchgate.netdiva-portal.org Generally, the solubility increases as the temperature rises and as the concentrations of HF and HNO₃ decrease. researchgate.netdiva-portal.org Another precipitation method involves reacting a ferric chloride (FeCl₃) water solution with sodium hydroxide (B78521) (NaOH) to precipitate iron(III) hydroxide (Fe(OH)₃). This precipitate is then reacted with a hydrofluoric acid solution to produce hydrated iron(III) fluorides. researchgate.net

Two primary polymorphs of FeF₃·3H₂O, designated as α and β, can be synthesized through controlled crystallization from an HF solution containing Fe³⁺. wikipedia.org

α-FeF₃·3H₂O : This form is prepared by the evaporation of the solution at room temperature. wikipedia.org

β-FeF₃·3H₂O : This form is prepared at temperatures above 50 °C. wikipedia.org

The α form is noted to be unstable, converting to the more stable β form over a period of days. wikipedia.org

Hydrothermal and Solvothermal Methods for this compound

Hydrothermal and solvothermal synthesis represent advanced methods for producing crystalline materials in a closed system under elevated temperature and pressure. mpg.de These techniques have been applied to the synthesis of iron fluoride-based materials, often resulting in novel structures and compositions.

A template-free solvothermal route has been successfully used to prepare iron-based fluoride nanostructures. rsc.org By carefully controlling parameters such as the sources of iron and fluorine, reactant concentrations, solvent composition, and reaction time, specific morphologies like FeF₃·0.33H₂O hollow nanospheres have been achieved. rsc.org While this product is not the trihydrate, the methodology demonstrates the potential for morphological control via solvothermal routes. rsc.org

Hydrothermal methods have been employed to create new hybrid iron fluorides. For example, the reaction of FeF₃ and FeF₂ with hydrofluoric acid and an organic compound (3,5-diamino-1,2,4-triazole) at 120°C for 72 hours yielded a new mixed-valence hybrid fluoride, Fe₃F₈(H₂O)₂₂. csic.es Similarly, other complex fluoroferrates and organic-inorganic hybrid networks have been synthesized using hydrothermal and solvothermal reactions involving precursors like FeF₃ and FeF₂. csic.esresearchgate.net These methods highlight the versatility of using non-aqueous solvents or water above its boiling point to influence the final product structure. csic.escsic.es

Solid-State Synthesis Routes and Precursor Transformations

Solid-state synthesis of iron(III) fluoride typically yields the anhydrous form, but the transformation of precursors is a key aspect of its chemistry. This compound itself can serve as a precursor for other materials. Through thermal decomposition, the structure of β-FeF₃·3H₂O, which consists of infinite chains, can be induced to collapse and condense. researchgate.net This process, under specific conditions, leads to the formation of a hydroxyfluoride network, FeF₃-x(OH)x, which has a hexagonal-tungsten-bronze (HTB) type structure. researchgate.net The transformation involves the release of water (H₂O) and hydrogen fluoride (HF), which can be monitored using thermal analysis techniques. researchgate.net

Gas-solid reactions have been explored for synthesizing anhydrous iron trifluoride from chloride precursors using molecular fluorine. researchgate.net While focused on the anhydrous product, this research underscores the importance of the precursor's hydration state on the final crystalline phase obtained. researchgate.net Furthermore, it has been noted that some hydrated iron trifluorides can be partially dehydrated to other hydrated forms under mild conditions, such as heating between 70-150°C. researchgate.net

Control over Crystallinity and Morphology of this compound

The control of crystallinity and morphology is essential as it dictates the material's properties and performance in various applications. For this compound, temperature is a key parameter for controlling which crystalline polymorph is formed. wikipedia.org

α-polymorph : Crystallization from an aqueous hydrofluoric acid solution containing Fe³⁺ at room temperature yields the α-form. wikipedia.org

β-polymorph : Conducting the crystallization at temperatures above 50 °C results in the β-form. wikipedia.org

The two forms are distinguishable by their different Mössbauer spectra. wikipedia.org The α-form is kinetically favored at lower temperatures but is thermodynamically unstable, eventually converting to the β-form. wikipedia.org The morphology of crystals can also be influenced by factors such as the choice of solvent and the presence of additives, though specific research on the morphological control of FeF₃·3H₂O crystals beyond polymorphism is limited. mdpi.com Solvothermal methods have shown promise in controlling the morphology of related iron fluorides, leading to structures like hollow nanospheres. rsc.org

Mechanistic Investigations of this compound Formation and Crystal Growth Kinetics

The growth rate of β-FeF₃·3H₂O crystals is significantly affected by temperature. diva-portal.orgresearchgate.netdiva-portal.org The activation energy for the crystal growth rate constant has been determined to be between 55 and 61 kJ/mol. diva-portal.orgdiva-portal.org Studies have also shown that the presence of other metal ions, such as chromium(III) or nickel(II), in the crystallization solution does not substantially impact the growth rate of β-FeF₃·3H₂O. researchgate.netresearchgate.net

The table below summarizes the crystal growth rate of β-FeF₃·3H₂O at different temperatures, measured at a supersaturation ratio of 2.

Temperature (°C)Growth Rate (m/s)Source(s)
303.5 x 10⁻¹² researchgate.netdiva-portal.org
407.4 x 10⁻¹² researchgate.netdiva-portal.org
501.6 x 10⁻¹¹ researchgate.netdiva-portal.org
50(0.4–3.8) x 10⁻¹¹ researchgate.netresearchgate.netdiva-portal.org

Note: The different values reported at 50°C may reflect variations in specific experimental conditions across different studies.

Influence of Acid Concentration on Growth Rate

The influence of hydrofluoric acid and nitric acid concentrations on the crystal growth rate of β-FeF₃·3H₂O has been a specific focus of investigation. researchgate.netdiva-portal.org Studies conducted in mixtures with varying concentrations of hydrofluoric acid (4.7–10.7 mol/(kg H₂O)) and nitric acid (2.1–4.6 mol/(kg H₂O)) at 50°C found that the growth rate is independent of these variations. researchgate.netdiva-portal.org

This lack of dependence on acid concentration is consistent with the finding that the growth rate is controlled by the surface integration mechanism. researchgate.netdiva-portal.org If the growth were limited by the transport of molecules through the solution to the crystal surface (diffusion control), the concentration of species in the solution would be expected to have a more direct impact. However, since the rate-limiting step is the incorporation of ions into the crystal lattice itself, the bulk solution concentration does not play a direct role, provided the solution remains supersaturated. researchgate.netdiva-portal.org

It is important to distinguish between the effect on growth rate and the effect on solubility. While the growth rate is independent of acid concentration at a given supersaturation, the absolute solubility of β-FeF₃·3H₂O is dependent on acid levels, with solubility increasing as acid concentrations decrease. researchgate.netdiva-portal.org

Effect of Temperature on Crystallization Kinetics

The temperature at which crystallization occurs is a critical factor that significantly influences the kinetics of this compound formation. Research has shown a direct correlation between temperature and the crystal growth rate.

Two primary crystalline forms, or polymorphs, of FeF₃·3H₂O are known: the α and β forms. wikipedia.org The formation of these polymorphs is temperature-dependent. The α form is typically prepared by the evaporation of a hydrofluoric acid (HF) solution containing Fe³⁺ ions at room temperature, while the β form is obtained at temperatures above 50 °C. wikipedia.org The α form is noted to be unstable, converting to the more stable β form within a matter of days. wikipedia.org

Detailed studies on the crystal growth of β-FeF₃·3H₂O have been conducted in mixtures of hydrofluoric acid and nitric acid at various temperatures. researchgate.netdiva-portal.org Seeded isothermal desupersaturation experiments have revealed that the growth rate increases with temperature. researchgate.netdiva-portal.org For instance, at a supersaturation ratio of 2, the growth rate was measured to be 3.5 x 10⁻¹² m/s at 30 °C, which increased to 7.4 x 10⁻¹² m/s at 40 °C, and further to 16 x 10⁻¹² m/s at 50 °C. researchgate.netdiva-portal.org This demonstrates a substantial increase in growth rate with rising temperature. Another study found similar trends, with the growth rate at 50°C being approximately four times higher than at 30°C. diva-portal.org

The temperature dependence of the crystal growth rate constant has been used to calculate the activation energy for the process. The activation energy for the crystal growth of β-FeF₃·3H₂O has been determined to be 61 kJ/mol. researchgate.netdiva-portal.org A separate investigation reported a comparable activation energy of 55 kJ/mol. diva-portal.org This parameter is crucial for understanding the energy barrier that must be overcome for crystal growth to proceed.

The solubility of β-FeF₃·3H₂O is also affected by temperature. It has been observed that the solubility increases with increasing temperature in solutions with varying concentrations of nitric and hydrofluoric acid. researchgate.netacs.org

Table 1: Effect of Temperature on the Growth Rate of β-FeF₃·3H₂O at a Supersaturation Ratio of 2

Temperature (°C) Growth Rate (m/s)
30 3.5 x 10⁻¹² researchgate.netdiva-portal.org
40 7.4 x 10⁻¹² researchgate.netdiva-portal.org
50 16 x 10⁻¹² researchgate.netdiva-portal.org

Role of Solution Speciation in Crystal Growth

The chemical species present in the crystallization solution play a pivotal role in the growth of this compound crystals. The speciation, which refers to the distribution of a chemical element amongst defined chemical species in a solution, directly impacts the supersaturation driving force for crystallization.

In aqueous solutions containing hydrofluoric acid, iron(III) exists predominantly in the form of various fluoride complexes, such as [FeFₙ]⁽³⁻ⁿ⁾⁺, rather than as free Fe³⁺ ions. researchgate.net The concentration and type of these complexes are dependent on the concentrations of hydrofluoric acid and nitric acid in the solution. jst.go.jp A computer model has shown a continuous increase in the complexed fluoride-to-iron ratio as the total HF to Fe ratio in the solution increases. researchgate.net

To accurately determine the driving force for crystallization, it is essential to understand the solution speciation. researchgate.netresearchgate.net The true supersaturation is estimated by considering the concentration of the specific iron fluoride species that contributes to crystal growth, often assumed to be the neutral FeF₃ molecule. researchgate.netdiva-portal.org Specialized software, such as SSPEC, has been utilized to calculate the speciation and thereby estimate the true supersaturation. researchgate.netresearchgate.net

Impact of Foreign Ions on this compound Crystallization

The presence of foreign ions in the crystallization solution can have a significant impact on the crystallization process of this compound. These ions can influence the growth rate and even the crystal structure of the resulting solid.

Studies have been conducted to investigate the effect of chromium(III) and nickel(II) ions on the crystallization of β-FeF₃·3H₂O from mixed hydrofluoric and nitric acid solutions. researchgate.netresearchgate.net When solutions are supersaturated with both Fe(III) and Cr(III), a solid solution of the form Cr(Fe)F₃·3H₂O crystallizes. researchgate.net This solid solution is isostructural with both CrF₃·3H₂O and α-FeF₃·3H₂O. researchgate.net Interestingly, seeded isothermal desupersaturation experiments have shown that the growth rate of β-FeF₃·3H₂O is essentially unaffected by the presence of up to 5 g/kg of Cr(III) at 50 °C. researchgate.net

These findings are particularly relevant in industrial applications such as the treatment of spent pickling liquors from stainless steel production, which often contain a mixture of metal ions. researchgate.net The ability to crystallize iron fluoride selectively or to understand the co-crystallization behavior is crucial for the development of effective recycling and waste treatment processes. researchgate.net

Advanced Structural Elucidation and Polymorphism of Iron Iii Fluoride Trihydrate

Single-Crystal and Powder X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for elucidating the atomic and molecular structure of crystalline materials. Both single-crystal and powder XRD methods have been instrumental in characterizing the various forms of iron(III) fluoride (B91410) trihydrate.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Iron(III) fluoride trihydrate is known to exist in at least two polymorphic forms, designated as α-FeF₃·3H₂O and β-FeF₃·3H₂O. wikipedia.org These forms are primarily distinguished by their crystal structures.

The β-form of this compound crystallizes in the tetragonal system with the space group P4/n. iucr.org Crystallographic data derived from Weissenberg and precession camera photographs have established its unit cell parameters. iucr.org Rietveld analysis of powder X-ray diffraction data has further confirmed that β-FeF₃·3H₂O is isostructural with its aluminum analogue, α-AlF₃·3H₂O. osti.gov

The α-form is less stable and tends to convert to the β-form over time. wikipedia.org While it also possesses a tetragonal crystal system, its structural details are more complex. It is described as having a P4/m space group with a J6 substructure. wikipedia.org The distinction between the α and β forms can also be observed through differences in their Mössbauer spectra, particularly in the quadrupole splitting values. osti.govwikipedia.org

Crystallographic Data for β-Iron(III) Fluoride Trihydrate
ParameterValueReference
Crystal SystemTetragonal iucr.org
Space GroupP4/n iucr.org
a (Å)7.846 iucr.org
c (Å)3.877 iucr.org
Z (Formula units per unit cell)2 iucr.org
Calculated Density (g·cm⁻³)2.321 iucr.org

Coordination Environment of Iron(III) Centers and Fluoride Ligands

In the β-polymorph, the iron(III) ions are in a six-fold coordination environment, forming slightly distorted octahedra. osti.goviucr.org Initial structural descriptions based on Rietveld analysis suggested an average structure composed of [FeF₄(H₂O)₂] octahedra. osti.gov In this model, the axial positions are occupied by fluoride ions with Fe-F distances of 1.920(4) Å and 1.955(4) Å, while the equatorial positions have Fe-ligand distances of 1.9947(13) Å. osti.gov

However, more recent studies combining Density Functional Theory (DFT) calculations and Mössbauer spectroscopy have proposed a more ordered structure. osti.gov This refined model suggests the existence of two distinct iron environments in equal proportions: [FeF₆] and [FeF₂(H₂O)₄] octahedra. osti.govresearchgate.net These octahedra form infinite chains that are stacked along the c-axis. osti.gov The isomer shift values from Mössbauer spectroscopy are characteristic of trivalent iron in a six-fold coordination. osti.gov

Hydrogen Bonding Networks and Their Role in Structure Stability

Hydrogen bonds play a crucial role in stabilizing the crystal structure of this compound, holding together the chains of iron-centered octahedra. osti.govresearchgate.net In the β-form, the structure is built from infinite chains of corner-sharing [FeF₄(H₂O)₂] octahedra (based on the average description) which are interconnected by hydrogen bonds from the water molecules. osti.gov

In the more detailed model featuring distinct [FeF₆] and [FeF₂(H₂O)₄] chains, hydrogen bonds are responsible for linking these different chains together. osti.gov The water molecules act as both donors and acceptors of hydrogen bonds, forming a complex network that contributes significantly to the stability of the hydrated structure. The decomposition of FeF₃·3H₂O upon heating involves the breakdown of this hydrogen-bonding network and the subsequent condensation of the iron fluoride chains. osti.gov

Neutron Diffraction Studies for Hydrogen Atom Localization

While X-ray diffraction is excellent for determining the positions of heavier atoms like iron and fluorine, it is less effective for precisely locating hydrogen atoms due to their low scattering power. Neutron diffraction is a powerful complementary technique that overcomes this limitation.

High-resolution neutron powder diffraction has been employed to reinvestigate the crystal structure of β-FeF₃·3H₂O. researchgate.netresearchgate.net These studies are critical for accurately determining the positions of the hydrogen atoms within the water molecules and understanding the specifics of the hydrogen-bonding network. This information is vital for a complete and accurate description of the crystal structure and the interactions that govern its stability. researchgate.net

Electron Diffraction and Microscopy for Nanostructured this compound Morphologies

Electron diffraction and microscopy techniques are indispensable for characterizing the morphology and crystal structure of materials at the nanoscale. Techniques such as selected area electron diffraction (SAED) and high-resolution transmission electron microscopy (HRTEM) have been used to study nanostructured this compound. researchgate.net

These methods allow for the direct visualization of crystal lattices and the identification of different crystalline phases within a sample. For instance, SAED can provide diffraction patterns from individual nanoparticles, confirming their crystal structure and orientation. researchgate.net This is particularly important for understanding the materials synthesized for applications like battery cathodes, where particle size and morphology are critical to performance. researchgate.net

Polymorphism of this compound: α- and β-Forms and Interconversion Studies

As previously mentioned, this compound exhibits polymorphism, with the α and β forms being the most well-known. wikipedia.org The synthesis conditions dictate which polymorph is formed. Typically, the α-form is obtained by evaporating a hydrofluoric acid solution containing Fe³⁺ ions at room temperature, while the β-form is produced at temperatures above 50 °C. wikipedia.orgresearchgate.net

The α-form is considered metastable and will convert to the more stable β-form over a period of days. wikipedia.org This transformation highlights the thermodynamic relationship between the two polymorphs. The interconversion can be monitored by techniques such as X-ray diffraction and Mössbauer spectroscopy, which can distinguish between the two distinct crystal structures and local iron environments. osti.govwikipedia.org The study of this interconversion is crucial for controlling the synthesis of a specific polymorph for desired applications.

Summary of this compound Polymorphs
PolymorphCrystal SystemSpace GroupStabilitySynthesis ConditionReference
α-FeF₃·3H₂OTetragonalP4/m (with J6 substructure)MetastableEvaporation at room temperature wikipedia.org
β-FeF₃·3H₂OTetragonalP4/nStableEvaporation above 50 °C wikipedia.orgiucr.org

Spectroscopic Characterization of Iron Iii Fluoride Trihydrate

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within Iron(III) fluoride (B91410) trihydrate. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. dtic.mil

The vibrational spectra would therefore be expected to show features corresponding to:

Fe-F Stretching Vibrations: These are typically observed in the far-infrared region. For instance, in polyazomethine iron(III) complexes, the Fe-N bond is assigned a band at 519 cm⁻¹, and Fe-Cl stretching frequencies are found between 331 and 382 cm⁻¹. researchgate.net In fluoro-iron(III) porphyrin complexes, the Fe-F stretching vibration is observed around 506 cm⁻¹. acs.org

Vibrations of Coordinated Water: The water molecules in the hydrate (B1144303) will give rise to characteristic bands. These include O-H stretching modes, typically in the 3200-3500 cm⁻¹ region, and H-O-H bending (scissoring) vibrations around 1600-1630 cm⁻¹. csic.esfluorochem.co.uk Librational modes of water (rocking, wagging, and twisting) are expected at lower frequencies.

Lattice Vibrations: Low-frequency modes corresponding to the collective vibrations of the crystal lattice will also be present.

In related hybrid iron fluorides, such as Fe3F8(H2O)22, a multitude of bands are observed in both FTIR and Raman spectra, corresponding to the vibrations of the organic ligand as well as the inorganic framework. csic.es For example, this compound shows various bands in the IR spectrum between 217 cm⁻¹ and 3457 cm⁻¹. csic.es The study of how these vibrational modes change with temperature can provide insights into thermal phenomena within the crystal structure. csic.es

Mössbauer Spectroscopy for Iron Oxidation States, Spin States, and Local Environments

Mössbauer spectroscopy is a highly sensitive technique for studying the local environment of iron nuclei, providing precise information on oxidation states, spin states, and the symmetry of the coordination sphere. acs.org For Iron(III) fluoride trihydrate, this technique has been instrumental in distinguishing between its two crystallographic modifications, the α- and β-forms. acs.org

The key Mössbauer parameters are the isomer shift (IS) and the quadrupole splitting (QS). The isomer shift is sensitive to the s-electron density at the nucleus and thus to the oxidation state of the iron atom. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient at the nucleus, providing information about the symmetry of the local environment.

At room temperature, both α- and β-FeF3·3H2O exhibit a quadrupole doublet in their Mössbauer spectra, characteristic of high-spin Fe(III). However, their IS and QS values are distinct, allowing for their unambiguous identification. acs.org Upon cooling, these phases undergo magnetic ordering, leading to the appearance of a magnetically split six-line pattern in their spectra. acs.org

Table 1: Mössbauer Parameters for this compound Polymorphs

PolymorphTemperatureIsomer Shift (IS) (mm/s)Quadrupole Splitting (QS) (mm/s)Hyperfine Field (kOe)Reference
α-FeF₃·3H₂ORoom Temp.0.370.60N/A acs.org
β-FeF₃·3H₂ORoom Temp.Not SpecifiedNot SpecifiedN/A acs.org
α-FeF₃·3H₂O4.2 KNot SpecifiedNot Specified434.8 acs.org
β-FeF₃·3H₂O4.2 KNot SpecifiedNot Specified446.7 and 421.1 acs.org

The data clearly shows the differentiation between the two forms. The single hyperfine field observed for the α-form at 4.2 K suggests a more uniform magnetic environment for the iron atoms compared to the β-form, which displays two distinct hyperfine fields. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Dynamics and Structure (If applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules. rsc.org However, its application to paramagnetic compounds like this compound is challenging. The presence of the high-spin Fe(III) center (with five unpaired electrons) leads to significant paramagnetic broadening of the NMR signals, often rendering them undetectable or very difficult to interpret.

Despite these examples with related materials, specific solid-state ¹⁹F or ¹H NMR spectra for this compound are not found in the surveyed literature. The significant paramagnetic effects from the Fe(III) ions likely preclude the acquisition of high-resolution solid-state NMR spectra for this compound under standard conditions. Therefore, while theoretically applicable, the practical use of NMR for the direct structural characterization of this compound is limited, and no detailed research findings are currently available.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the atoms within the top few nanometers of a material's surface. researchgate.netthermofisher.com The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

For this compound, the primary XPS regions of interest are the Fe 2p, F 1s, and O 1s peaks. The Fe 2p spectrum for Fe(III) compounds is known to be complex, typically showing multiplet splitting and satellite features due to the high-spin d⁵ configuration. thermofisher.com The binding energy of the Fe 2p₃/₂ peak for Fe(III) in an oxide environment (Fe₂O₃) is typically around 710.8-711.0 eV. researchgate.netthermofisher.com In fluorinated iron compounds, this value can be shifted to higher binding energies. For instance, in mixed-metal (oxy)fluorides, the Fe 2p₃/₂ peak can be found at energies up to ~714 eV, closer to that of FeF₃. rsc.org

The F 1s peak is expected to be a symmetric peak. thermofisher.com In metal fluorides, its binding energy is typically in the range of 684-685.5 eV. csic.es The O 1s spectrum would show contributions from the water of hydration.

Table 2: Representative XPS Binding Energies for Iron and Fluorine Species

Species/CompoundRegionBinding Energy (eV)Reference
Fe₂O₃Fe 2p₃/₂710.8 - 711.0 researchgate.netthermofisher.com
FeOOHFe 2p₃/₂711.9 researchgate.net
FeF₃ (in mixed oxyfluoride)Fe 2p₃/₂~714 rsc.org
Metal FluoridesF 1s684 - 685.5 csic.es
Organic FluoridesF 1s688 - 689 csic.es

These reference values are crucial for interpreting the XPS spectra of this compound, allowing for the confirmation of the Fe(III) oxidation state and the presence of fluoride and water on the sample surface.

X-ray Absorption Spectroscopy (XAS) for Local Atomic Structure and Oxidation State

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure around a specific absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region, at the onset of the absorption edge, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. The Extended X-ray Absorption Fine Structure (EXAFS) region, at higher energies past the edge, contains information about the number, type, and distance of neighboring atoms.

For this compound, XAS at the Fe K-edge provides direct insight into the environment of the iron atoms. The position of the absorption edge in the XANES spectrum is a direct indicator of the oxidation state; for Fe(III), the edge is at a higher energy compared to Fe(II). The pre-edge features can give information about the coordination symmetry (e.g., octahedral vs. tetrahedral).

Operando XAS studies on anhydrous iron trifluoride during lithiation have been crucial in understanding the conversion reaction mechanisms, identifying and quantifying the different iron phases (Fe³⁺, Fe²⁺, and metallic Fe) that form during the electrochemical process. researchgate.net Datasets of the Fe K-edge XAFS (X-ray Absorption Fine Structure) spectrum for this compound are available in public repositories, providing standard reference data for this compound. This experimental data is essential for comparative studies, for example, in tracking the structural and electronic changes in FeF₃-based materials used in batteries or catalysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a material. For transition metal compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy d-orbitals to higher energy d-orbitals (d-d transitions) or involves the transfer of electrons between the metal and the ligands (charge-transfer transitions).

This compound is described as a light pink or white powder, which indicates that it has weak absorption in the visible region of the electromagnetic spectrum. funcmater.com The pale color is consistent with the nature of the electronic transitions for a high-spin d⁵ ion like Fe(III) in an octahedral environment. The d-d transitions are spin-forbidden, which results in very low absorption intensities.

The primary absorption for Fe(III) compounds typically occurs in the UV region and is attributed to ligand-to-metal charge transfer (LMCT) transitions. In these transitions, an electron is promoted from a ligand-based orbital to a metal-based d-orbital. For FeF₃·3H₂O, these would be F⁻ → Fe³⁺ and H₂O → Fe³⁺ charge transfers. A study on a hybrid iron fluoride, Fe3F8(H2O)22, showed strong optical absorption in the UV region (below 400 nm) with a measured band gap of approximately 3.44 eV, corresponding to an absorption wavelength of about 360.4 nm. csic.es Similarly, aqueous solutions of Fe(III) complexes show strong absorption bands below 400 nm. thermofisher.com Diffuse reflectance UV-Vis spectroscopy is the appropriate technique for analyzing the optical properties of powdered samples like this compound. escholarship.orgresearchgate.net Based on related compounds, FeF₃·3H₂O is expected to exhibit significant LMCT absorption in the UV range, while its d-d transitions in the visible range would be very weak.

Computational and Theoretical Investigations of Iron Iii Fluoride Trihydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

The electronic structure has also been a focus of DFT studies. Combined DFT and pair-distribution function (PDF) analysis has been used to investigate the effects of defects, such as oxygen vacancies. researchgate.net These studies indicate that the formation of an oxygen vacancy triggers a spontaneous reorganization of the surrounding fluorine anions. This rearrangement leads to the creation of dual pyramidal (FeF₄)–O–(FeF₄) units where the iron atoms have five-fold coordination. researchgate.net The introduction of lattice oxygen through such mechanisms has a significant impact on the electronic band structure, introducing new electronic states just above the valence band. researchgate.net This modification results in a dramatic reduction of the optical band gap, a key parameter for electronic and optical applications.

Table 1: Calculated Electronic Properties of Iron Fluoride (B91410) Hydrate (B1144303)
PropertyPristine MaterialWith Oxygen VacancyReference
Optical Band Gap4.05 eV2.05 eV researchgate.net

DFT calculations have also been applied to understand the stability of various Fe(III) hydrolysis products in aqueous solutions, which is relevant to the hydrated nature of the compound. nih.gov By calculating the structures and solvation energies of different hydrolyzed species, DFT methods can estimate hydrolysis-free energies, providing a theoretical comparison with experimental data. nih.gov

Molecular Dynamics Simulations for Structural Dynamics and Hydration Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of iron(III) fluoride trihydrate, especially the intricate interactions between the iron(III) ion, fluoride ions, and water molecules. MD simulations of Fe³⁺ in aqueous environments provide detailed statistical information about its hydration shell, including radial distribution functions and coordination number distributions. researchgate.net

For the aqueous Fe³⁺ ion, simulations confirm a stable first hydration shell with a coordination number of 6, corresponding to the hexaaqua iron(III) complex, [Fe(H₂O)₆]³⁺. researchgate.net However, upon hydrolysis, where water molecules are replaced by hydroxide (B78521) ions to form [Fe(OH)m]³⁻ᵐ species, the coordination number changes. researchgate.net This demonstrates the significant influence of the local chemical environment on the structural dynamics around the iron center.

Table 2: Coordination Numbers of Hydrated Iron(III) Species from MD Simulations
SpeciesFirst Hydration Shell Coordination NumberReference
Fe³⁺(aq)6 researchgate.net
[Fe(OH)]²⁺(aq)5 researchgate.net
[Fe(OH)₂]⁺(aq)5 researchgate.net
Fe(OH)₃4 researchgate.net

Ab Initio Calculations of Spectroscopic Parameters and Magnetic Interactions

Ab initio calculations, which are based on first-principles quantum mechanics, provide highly accurate predictions of spectroscopic parameters and magnetic properties. These methods are used to compute the exchange interaction parameters between magnetic centers, which is essential for describing the magnetic ordering in iron(III) compounds. conicet.gov.ar For iron fluorides, ab initio calculations within the DFT framework have been used to estimate the exchange parameters (J) for different magnetic configurations. conicet.gov.ar

These calculations show that the interaction between adjacent iron atoms (Fe1–Fe2) in a fluoride environment is antiferromagnetic. conicet.gov.ar The strength of this interaction can be quantified and used as input for larger-scale models like Monte Carlo simulations to predict macroscopic magnetic behavior. conicet.gov.ar

Lattice Energy and Thermodynamic Stability Predictions for Hydrated Iron(III) Fluorides

Predicting the thermodynamic stability of different crystalline forms (polymorphs) of hydrated iron(III) fluorides relies on accurate calculations of lattice energy. Theoretical models like the Bravais-Friedel-Donnay-Harker (BFDH) model can predict crystal morphology based on lattice geometry and symmetry. mdpi.com However, for quantitative predictions of stability, more sophisticated electronic structure theories are required. acs.org

The lattice energy, which is the energy released when ions are brought from infinity to form the crystal lattice, is a key indicator of thermodynamic stability. acs.org Calculating this value for molecular crystals like this compound is complex due to the various intermolecular forces involved, including ionic, covalent, and hydrogen bonding.

Computational methods, particularly those that can accurately account for dispersion forces, are essential for reliable lattice energy predictions. acs.org The stability ordering of different polymorphs can be incorrectly predicted by standard DFT if dispersion corrections are omitted. acs.org By computing the lattice energies of known and hypothetical polymorphs, a phase diagram can be constructed to map out the most stable forms as a function of temperature and pressure. acs.org These predictions are vital for controlling the synthesis of a desired crystalline phase.

Reaction Pathway Analysis and Mechanistic Modeling of Transformations

Computational modeling is crucial for understanding the reaction pathways and mechanisms of transformations involving this compound. A significant transformation that has been studied is its thermal decomposition to form iron hydroxyfluoride (FeF₃₋ₓ(OH)ₓ) with a hexagonal-tungsten-bronze (HTB) type structure. researchgate.netosti.govacs.org This material is of interest as a potential battery cathode. researchgate.netresearchgate.net

Theoretical studies, combining DFT with experimental characterization, have provided a clear mechanistic picture of this process. researchgate.netosti.govacs.org The decomposition of β-FeF₃·3H₂O begins with the release of water (H₂O) and hydrogen fluoride (HF). researchgate.netosti.gov This induces a collapse and subsequent condensation of the initial [FeF₆]n and [FeF₂(H₂O)₄]n chains. researchgate.netosti.govacs.org This structural rearrangement leads to the stabilization of the HTB hydroxyfluoride network under specific conditions. researchgate.net The mechanism involves a thermal hydrolysis/olation process at the equatorial positions of the iron coordination octahedra, where fluoride ions and water molecules are involved. researchgate.netosti.gov This leads to an average distribution of distorted FeF₄(OH)₂ octahedra in the final HTB product. researchgate.netosti.gov This detailed mechanistic understanding, derived from a synergy of computation and experiment, is vital for optimizing the synthesis of functional materials from this compound.

Reactivity, Stability, and Transformation Pathways of Iron Iii Fluoride Trihydrate

Thermal Decomposition Mechanisms and Solid-State Products

The thermal decomposition of iron(III) fluoride (B91410) trihydrate is a multi-step process that is highly dependent on the reaction conditions, such as temperature and atmosphere. osti.gov This process involves the sequential loss of water and the formation of various solid-state intermediates and final products.

Under specific conditions, the thermal decomposition of FeF₃·3H₂O leads to the formation of iron hydroxyfluorides with the general formula FeF₃₋ₓ(OH)ₓ. acs.orgresearchgate.netosti.gov This transformation occurs through a process of thermal hydrolysis and olation, where water molecules coordinated to the iron center react with fluoride ions. acs.org The initial structure of β-FeF₃·3H₂O consists of chains of [FeF₆]ⁿ and [FeF₂(H₂O)₄]ⁿ octahedra. acs.orgresearchgate.netosti.gov Upon heating, these chains collapse and condense, leading to the stabilization of a hydroxyfluoride network. acs.orgresearchgate.netosti.gov

This process can yield iron hydroxyfluoride with a hexagonal tungsten bronze (HTB) type structure, which is a promising cathode material for batteries. acs.orgresearchgate.netresearchgate.netosti.gov The formation of this HTB-structured FeF₃₋ₓ(OH)ₓ involves the creation of an average distribution of FeF₄(OH)₂ distorted octahedra. acs.orgresearchgate.net Further heating of this hydroxyfluoride can lead to dehydroxylation and the creation of anionic vacancies, forming iron oxyfluoride (FeF₃₋ₓOₓ/₂□ₓ/₂, where □ represents an anionic vacancy). researchgate.net

Table 1: Products of Thermal Decomposition of Iron(III) Fluoride Trihydrate

Precursor Intermediate Product Final Product (under specific conditions)
This compound (FeF₃·3H₂O) Iron hydroxyfluoride (FeF₃₋ₓ(OH)ₓ) Iron oxyfluoride (FeF₃₋ₓOₓ/₂□ₓ/₂)
Anhydrous Iron(III) fluoride (FeF₃)

This table is interactive. You can sort and filter the data.

The thermal decomposition of this compound is accompanied by the release of volatile species, primarily water (H₂O) and hydrogen fluoride (HF). acs.orgresearchgate.netosti.gov The evolution of these gases can be monitored using techniques like thermogravimetric analysis (TGA) coupled with mass spectrometry (MS). acs.orgresearchgate.netcsic.esmdpi.com

The initial weight loss corresponds to the dehydration of the compound, releasing the water of hydration. As the temperature increases, further decomposition involves the reaction between coordinated water and fluoride ions, leading to the evolution of hydrogen fluoride. acs.org The specific temperatures at which these volatile species are released depend on the heating rate and the surrounding atmosphere. For instance, in the decomposition of a related hybrid iron fluoride, FeF₃(2,2'-bpy), the loss of HF was observed at specific temperature ranges, confirmed by mass spectrometry. csic.es The toxicity of evolved gases like HF is a critical consideration in these processes. rsc.org

Hydrolysis and Solvation Behavior in Aqueous and Non-Aqueous Media

The behavior of this compound in solution is governed by hydrolysis and solvation processes. In aqueous media, iron(III) undergoes hydrolysis, a reaction that is fundamental to its chemistry. nih.govslu.se The hydrolysis of Fe(III) in aqueous solution has been studied using computational methods, revealing the formation of various hydrolysis species with distinct geometries and electronic structures. nih.gov

The dissolution of this compound in aqueous solutions, particularly in acidic media like hydrofluoric acid and nitric acid, has been investigated for crystal growth studies. researchgate.net The solubility and speciation in these solutions are crucial for controlling the crystallization process. researchgate.net In basic aqueous solutions, metal fluorides can be hydrolyzed to form metal oxides, releasing fluoride ions into the solution. researchgate.net The solvation of multicharged metal ions like Fe(III) in both aqueous and non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO) has also been a subject of study. slu.se

Solid-State Reactions Involving this compound (e.g., with other metal salts)

This compound can participate in solid-state reactions, particularly in the synthesis of mixed-metal materials. For instance, studies have shown that when crystallized from solutions containing other metal ions like chromium(III) or nickel(II), solid solutions or new complex fluorides can be formed. researchgate.net

Specifically, co-crystallization with Cr(III) can lead to a solid solution of the form Cr(Fe)F₃·3H₂O. researchgate.net When Ni(II) is present, a new Fe/Ni fluoride hydrate (B1144303) crystal can form, with a probable empirical formula of (FeF₃)₂NiF₂(H₂O)₆₋₁₀. researchgate.net These solid-state reactions highlight the versatility of this compound as a building block for creating more complex materials with potentially new properties.

Redox Chemistry and Electron Transfer Processes (e.g., during material transformations)

The redox chemistry of this compound is central to its application in energy storage, particularly as a cathode material in lithium-ion batteries. researchgate.netscispace.comresearchgate.net The electrochemical performance of FeF₃-based materials is rooted in the reversible redox reaction of the iron center. researchgate.net

During the discharge process in a lithium-ion battery, Fe(III) is reduced to Fe(0) in a conversion reaction. researchgate.netresearchgate.net This multi-electron transfer process is what gives iron fluorides their high theoretical capacity. researchgate.net The transformation involves significant structural changes, and the reversibility of this conversion reaction is a key area of research. researchgate.netresearchgate.net

The electron transfer mechanism in iron complexes, such as the photoredox reaction of ferrioxalate, has been studied in detail and provides insights into the fundamental processes that can occur. researchgate.net In the context of material transformations, the change in the electronic structure is significant. For example, the transformation of FeF₃·3H₂O to an iron oxyfluoride with anionic vacancies leads to a substantial reduction in the material's band-gap, shifting it from an insulator to a semiconductor. osti.gov This change in electronic properties is a direct consequence of the redox and structural changes occurring during the transformation. The study of redox chemistry in similar systems, like Pt(II) complexes with non-innocent ligands, also sheds light on the complex electron transfer processes that can occur in transition metal compounds. mdpi.com

Table 2: Compound Names

Compound Name
This compound
Iron hydroxyfluoride
Iron(III) fluoride
Iron(III) oxide
Iron oxyfluoride
Hydrogen fluoride
Water
Dimethyl sulfoxide
Chromium(III) fluoride trihydrate
Nickel(II) fluoride
Ferrioxalate

Advanced Catalytic Applications and Mechanistic Studies of Iron Iii Fluoride Trihydrate

Role as a Lewis Acid Catalyst in Organic Synthesis

The catalytic activity of iron(III) fluoride (B91410) trihydrate is rooted in its character as a Lewis acid, where the iron(III) center can accept an electron pair, thereby activating substrates. chemimpex.comwikipedia.org This property makes it a valuable and versatile catalyst for a multitude of organic reactions. chemimpex.comguidechem.com Unlike many corrosive or toxic catalysts, iron(III) fluoride is noted for its stability, ease of handling, and reusability in certain processes. researchgate.net

The protection of carbonyl groups through ketalization and acetalization is a fundamental strategy in multi-step organic synthesis. mdpi.com These reactions are typically catalyzed by Lewis or Brønsted acids. mdpi.comacs.org Iron(III)-based complexes, functioning as Lewis acids, have demonstrated high efficiency in promoting these transformations. nih.gov Specifically, iron(III) complexes have been shown to be highly active in the acetalization of aldehydes and ketones. mdpi.comnih.gov The fundamental role of the iron(III) center is to act as a Lewis acid, promoting the catalytic activity. nih.gov While broad research highlights the use of various iron(III) compounds, the principle extends to iron(III) fluoride trihydrate due to its established Lewis acidic nature. chemimpex.comnih.gov The reaction involves the formation of an adduct between the iron center and the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by an alcohol or diol. wikipedia.org

Iron(III) fluoride has proven to be a highly efficient and versatile catalyst for the protection of carbonyl compounds, particularly under solvent-free conditions. researchgate.net It effectively catalyzes the conversion of carbonyl compounds into oxathioacetals and dithioacetals using reagents like 2-mercaptoethanol (B42355) and ethane-1,2-dithiol. researchgate.net These dithiolanes are valuable as protecting groups because they are stable under various conditions but can be easily converted back to the original carbonyl group when needed. researchgate.net A key advantage of using iron(III) fluoride is its stability and the ability to be recovered and reused over several reaction cycles without a significant loss of efficiency. researchgate.net

Table 1: Iron(III) Fluoride Catalyzed Protection of Carbonyl Compounds researchgate.net
Carbonyl CompoundProtecting AgentProductConditionsKey Finding
Various Aldehydes & Ketones2-MercaptoethanolOxathioacetalsCatalytic FeF₃, Solvent-freeSuccessful conversion of carbonyls. researchgate.net
Various Aldehydes & KetonesEthane-1,2-dithiolDithioacetals (1,3-Dithiolanes)Catalytic FeF₃, Solvent-freeEfficient formation of widely used protecting groups. researchgate.net

This compound, often in combination with N-heterocyclic carbene (NHC) ligands, serves as a potent catalytic system for cross-coupling reactions. thieme-connect.comorganic-chemistry.org These reactions are fundamental for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. thieme-connect.comscholaris.ca

A notable application is in the Kumada aryl-aryl cross-coupling, which pairs aryl Grignard reagents with electrophiles like aryl sulfamates and tosylates. thieme-connect.comscholaris.ca In 2007, a combination of iron fluoride salts and NHC ligands was reported to specifically suppress the common side reaction of homocoupling. thieme-connect.com For these reactions, the use of this compound was found to be critical for achieving high yields, significantly outperforming other iron salts like iron(III) chloride. sci-hub.se The fluoride ligand is considered crucial for achieving high yields of the desired cross-coupled product. scholaris.ca The catalytic system FeF₃·3H₂O with an NHC precursor such as IPr·HCl or SIPr·HCl has been successfully used to couple various aryl sulfamates and tosylates with aryl Grignard reagents. thieme-connect.comscholaris.ca It is believed that the trihydrate form may generate catalytically active species through reaction with water or hydroxide (B78521) ions, which can render the solid surface partially soluble in the reaction medium like tetrahydrofuran. thieme-connect.com

Table 2: Examples of this compound-Catalyzed Cross-Coupling Reactions thieme-connect.comorganic-chemistry.orgscholaris.ca
ElectrophileNucleophileCatalyst SystemYieldReference
Aryl Sulfamates/TosylatesAryl Grignard ReagentsFeF₃·3H₂O (10 mol%), IPr·HCl (20 mol%)Good to Excellent scholaris.ca
Aryl ChloridesAryl Grignard ReagentsFeF₃·3H₂O (3 mol%), SIPr·HCl (9 mol%)Up to 99% thieme-connect.com
Deactivated Aryl ChloridesAlkyl Grignard ReagentsFeF₃ / SIPrUp to 99% organic-chemistry.org

Iron(III) fluoride has been identified as a catalyst for the chemoselective addition of cyanide to aldehydes, resulting in the formation of cyanohydrins (hydroxyalkanenitriles). wikipedia.orgwikiwand.comthermofisher.comfuncmater.com This reaction is a classic method for carbon chain extension and introduces two versatile functional groups—a hydroxyl and a nitrile—that can be further transformed. libretexts.org The process involves the nucleophilic addition of a cyanide ion to the carbonyl carbon. libretexts.org The role of the Lewis acid catalyst, such as iron(III) fluoride, is to activate the carbonyl group, making it more susceptible to attack by the cyanide nucleophile. wikipedia.orgsigmaaldrich.com This catalytic application is noted across various sources, highlighting its utility in organic synthesis. guidechem.comsamaterials.comchemdad.comsigmaaldrich.com

Heterogeneous Catalysis with this compound

Beyond its use in homogeneous systems, iron(III) fluoride is a component of advanced heterogeneous catalysts, where catalyst design and surface properties are paramount for performance. rsc.org

Significant research has been directed toward designing ternary iron(III) fluoride-based materials to create robust heterogeneous catalysts with tunable properties. rsc.org Sol-gel prepared ternary materials, such as FeF₃–MgF₂, are noted for their porosity and bi-acidity (both Lewis and Brønsted acidity). rsc.org

A key insight into designing these catalysts is the "template effect" of the matrix material (e.g., an alkaline earth metal fluoride) during synthesis. rsc.org By systematically changing the matrix from strontium fluoride (SrF₂) to calcium fluoride (CaF₂) and magnesium fluoride (MgF₂), researchers can tune the catalyst's properties. rsc.org It was found that decreasing the atomic number of the alkaline earth metal resulted in increased surface area and surface acidity, but a smaller pore size. rsc.org This allows for the targeted design of catalysts with specific surface and bulk characteristics by selecting the appropriate matrix or adjusting its ratio to the iron component. rsc.org

Another advanced strategy involves the modulation of the electronic structure of the iron active sites. nih.gov In iron oxyfluoride (FeOF), the strong coordination of highly electronegative fluorine atoms to the iron sites lowers the local electron density. nih.gov This optimization of the iron's electronic structure facilitates the adsorption of reactants and enhances catalytic activity, for instance, in Fenton catalysis for activating hydrogen peroxide. nih.gov This approach of electronic structure engineering via fluorine coordination provides a pathway to designing highly efficient catalysts for various applications. nih.gov

Table 3: Tunable Properties of Ternary Iron(III) Fluoride-Based Catalysts rsc.org
Catalyst MaterialMatrixEffect of Decreasing Matrix Atomic Number (Sr → Ca → Mg)
FeF₃–SrF₂Strontium Fluoride
  • Increasing Surface Acidity
  • Increasing Surface Area
  • Decreasing Pore Size
  • FeF₃–CaF₂Calcium Fluoride
    FeF₃–MgF₂Magnesium Fluoride

    Reusability and Stability of this compound Catalysts

    A significant advantage of using this compound as a heterogeneous catalyst lies in its notable stability and reusability, which are critical factors for developing sustainable and economically viable chemical processes. nih.gov The catalyst's stability, particularly its stability in water, allows for its application in a wider range of reaction conditions and simplifies its recovery and reuse. researchgate.net

    Research has demonstrated that this compound can be easily recovered from reaction mixtures and reused for multiple cycles without a substantial loss of its catalytic activity. For instance, in the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives, the catalyst was recovered and reused for at least three consecutive runs with no significant impact on the product yield. researchgate.net Similarly, in the protection of carbonyl compounds to form oxathioacetals and dithioacetals, the catalyst was successfully recovered and reused over several runs without a decrease in process efficiency. researchgate.net This consistent performance underscores the robust nature of the catalyst. The ease of recovery, often through simple filtration, combined with high product yields, makes protocols using this compound attractive and practical. researchgate.net

    The following table summarizes the reusability of this compound in a representative catalytic application.

    Table 1: Reusability of this compound Catalyst

    Reaction Type Catalyst Recycle Run Yield (%)
    Synthesis of 4H-pyrimido[2,1-b] benzothiazoles This compound 1 92
    2 90
    3 89

    Data derived from studies on multi-component reactions under solvent-free conditions. researchgate.net

    Mechanistic Insights into this compound-Mediated Catalysis via Experimental and Theoretical Approaches

    Understanding the reaction mechanism of this compound-catalyzed transformations is fundamental to optimizing reaction conditions and expanding the catalyst's applications. A combination of experimental techniques and theoretical calculations has been employed to elucidate the intricate pathways through which this catalyst operates. uol.denih.gov

    Experimental Approaches:

    Experimental studies provide tangible evidence of reaction intermediates and pathways. Kinetic studies for the Michael reaction catalyzed by an iron(III) salt, for example, showed a first-order relationship with the iron concentration, strongly suggesting a single-centre mechanism. uol.de Advanced spectroscopic methods, such as ESI-MS (Electrospray Ionization Mass Spectrometry) and Mössbauer spectroscopy, have been instrumental in identifying key iron-containing intermediates in related iron-catalyzed oxidation reactions. nih.gov Furthermore, electrochemical analyses like cyclic voltammetry have been used to support the proposal of a Ligand-to-Metal Charge Transfer (LMCT) mechanism in certain iron(III)-mediated photocatalytic C-H fluoroalkylations. nih.gov

    Theoretical Approaches:

    Computational studies, particularly using Density Functional Theory (DFT), have provided deep insights into the energetics and structures of transition states and intermediates that are often difficult to observe experimentally. uol.denih.gov For the iron(III)-catalyzed intramolecular C-H amination of azides, DFT calculations revealed that the reaction does not follow the classical three-step mechanism seen with other metals. Instead, a more favorable pathway involves a 1,2-hydrogen shift that precedes C-N bond formation, known as a H-abstraction/radical rebound mechanism. nih.gov In studies of the Michael reaction, ab initio calculations have been used to support experimentally derived mechanistic proposals. uol.de Theoretical studies have also been applied to iron-catalyzed cyclizations, where DFT calculations helped to model the formation of nitrene iron intermediates. sci-hub.se

    The synergy between these experimental and theoretical approaches has led to a more refined understanding of how Iron(III) fluoride and related iron catalysts function in various organic transformations.

    Table 2: Summary of Mechanistic Studies on Iron(III)-Mediated Catalysis

    Reaction Type Investigative Approach Key Mechanistic Finding Source(s)
    Michael Addition Kinetic Studies & DFT Calculations Proposes a single-centre mechanism involving the formation of dionato chelate complexes. uol.de
    C-H Amination Density Functional Theory (DFT) Suggests a H-abstraction/radical rebound mechanism, differing from other metal catalysts. nih.gov
    Cross-Coupling Reactions Mechanistic Investigations Evidence points towards a two-electron pathway rather than a radical-based mechanism. organic-chemistry.org

    Advanced Materials Science Applications of Iron Iii Fluoride Trihydrate

    Precursor for Novel Fluoride (B91410) Materials Synthesis

    Iron(III) fluoride trihydrate is a key starting material in the synthesis of various advanced fluoride-based materials. chemimpex.com It is frequently employed in the production of specialty ceramics and glasses, where it contributes to achieving desired optical and mechanical characteristics. chemimpex.comfuncmater.com The compound acts as a source of fluoride ions, which is essential in numerous chemical reactions and material formulations. guidechem.com

    Its utility extends to the field of optics, where it is used for optical deposition processes. americanelements.comamericanelements.com Fluoride compounds, in general, have diverse applications in modern technology, including oil refining and synthetic organic chemistry. americanelements.comamericanelements.com Research has also demonstrated that waste products from the stainless steel industry, specifically spent pickling liquor, can be used as a precursor to synthesize high-energy iron fluoride materials, presenting a more environmentally friendly production route. researchgate.net

    Role in Electrochemical Energy Storage Materials Development

    In the quest for high-energy-density batteries, this compound has attracted significant interest as a potential cathode material for lithium-ion batteries. samaterials.comresearchgate.net Metal fluorides are considered ideal cathode materials for lithium-ion batteries due to the potential for multiple-electron transfers. researchgate.net

    The compound functions as a conversion material, where it undergoes a reversible electrochemical reaction with lithium ions. researchgate.net This process involves the transformation of iron from its +3 oxidation state to metallic iron (Fe⁰) during discharge and back again during charging. researchgate.net While it possesses a high theoretical capacity, its practical application has been hindered by challenges such as poor electronic conductivity due to its wide bandgap and the strong ionic nature of the Fe-F bond. researchgate.netmdpi.com

    Research indicates that the lithiation of this compound can occur through two distinct thermodynamic schemes: an initial lithium-ion intercalation process, followed by a conversion reaction at a lower voltage. scispace.com

    Synthesis of Hydroxyfluorides with Specific Crystal Structures (e.g., HTB type)

    A significant application of this compound is its use as a precursor for synthesizing iron hydroxyfluorides with the hexagonal-tungsten-bronze (HTB) type structure, which are promising cathode materials. acs.orgosti.govresearchgate.net The structure of β-FeF₃·3H₂O is composed of infinite chains of [FeF₆]n and [FeF₂(H₂O)₄]n. acs.orgresearchgate.net The thermal decomposition of the trihydrate induces a collapse and condensation of these chains. acs.orgosti.gov This transformation, under specific conditions, leads to the formation of a stable hydroxyfluoride network, FeF₃₋ₓ(OH)ₓ, which possesses the desirable HTB structure. acs.orgosti.govresearchgate.net

    Microwave-assisted synthesis methods have also been utilized to create iron-based fluoride compounds with this HTB network. researchgate.net Further thermal treatment of these hydroxyfluorides can tune the chemical composition, creating different contents of OH⁻ and O²⁻, and can lead to the formation of anionic vacancies within the HTB structure. researchgate.net

    Structural and Electronic Properties for Energy Storage Applications

    The electrochemical performance of this compound is intrinsically linked to its structural and electronic properties. While it has a different crystal structure compared to its anhydrous or partially hydrated counterparts, it participates in the same fundamental reversible conversion reaction. researchgate.net However, its performance is often limited by poor reaction kinetics and low electrical conductivity. researchgate.net The wide bandgap of iron fluoride is a primary contributor to this low conductivity. researchgate.net

    Structurally, the β-form of this compound consists of distinct one-dimensional chains of [FeF₆]n and [FeF₂(H₂O)₄]n octahedra. acs.orgresearchgate.net Despite conductivity challenges, studies have calculated relatively high diffusion coefficients for lithium ions through the FeF₃(H₂O)₃ lattice during the initial intercalation phase, which suggests the potential for rapid ion migration. scispace.com Research into hydroxyfluorides derived from the trihydrate has shown that increasing the content of anionic vacancies within the HTB structure significantly improves the reversible capacity, highlighting the crucial role of these structural defects in enhancing electrochemical properties. researchgate.net

    Electrochemical Performance Data of Iron Fluoride Materials
    MaterialVoltage Range (vs. Li⁺/Li)Achieved CapacityCurrent DensityCycle LifeReference
    FeF₃·3H₂O/C Composite2.0-4.5V112 mAh/g (initial)23.7 mA/gGood cycling performance researchgate.net
    FeF₃·0.33H₂O/C Composite2.0-4.5V-0.1 C / 5 C83.8% / 83.3% retention after 100 cycles researchgate.net
    FeF₃(H₂O)₃/C CompositeNot specified~300 mAh/g (reversible)10 mA/gGood performance above 2.0V scispace.com
    Honeycomb FeF₃@CNot specified208.3 mAh/g1.0 C98.1% retention after 100 cycles mdpi.com

    Integration into Functional Composites and Hybrid Materials

    To overcome the inherent low conductivity of this compound, a common strategy is to integrate it into composite and hybrid materials. A well-established method involves the mechanical milling of FeF₃·3H₂O with conductive carbon, such as acetylene (B1199291) black, to create a composite cathode material. researchgate.net This process improves the electronic pathways within the electrode, enhancing electrochemical performance without altering the fundamental crystal structure of the fluoride. researchgate.net Similarly, three-dimensional honeycomb-like structures of iron(III) fluoride and carbon (FeF₃@C) have been fabricated to boost performance in lithium and sodium-ion batteries. mdpi.com

    Beyond simple composites, this compound is also used in the synthesis of novel hybrid materials. For instance, new hybrid iron fluorides have been created that incorporate both Fe(III) and Fe(II) fluorinated entities along with organic cations, resulting in layered structures with unique properties. csic.escsic.es

    Applications in Thin Film Deposition and Surface Treatments

    This compound is utilized in processes for thin film deposition and surface treatments. samaterials.comchemimpex.com Its properties are beneficial for the production of certain electronic components, including semiconductors, where it facilitates the deposition of thin films. chemimpex.com It is also employed in the etching of glass and other surface treatments that require a source of fluoride ions. samaterials.com

    A notable application is in hydrometallurgy, where it can form a protective surface coating. For example, research has shown that an FeF₃ coating can be used to prevent the unwanted leaching of iron from certain ores while allowing for the selective extraction of other valuable metals. researchgate.net

    Magnetic Properties in Doped or Composite Systems

    Fundamentally, iron(III) fluoride is an antiferromagnetic material. wikipedia.org Research on the specific crystallographic forms of this compound (α- and β-phases) confirms that they behave as low-dimensional antiferromagnets at higher temperatures. researchgate.net Upon cooling, they establish three-dimensional magnetic ordering at specific Néel temperatures: 6.5 K for the α-phase and 14.7 K for the β-phase. researchgate.net The magnetic behavior in a related hydrated fluoride, β-FeF₃(H₂O)₂·H₂O, is characterized by antiferromagnetic ordering below 20 K, arising from interactions between one-dimensional chains of iron octahedra. rsc.org The potential of this compound in magnetic storage devices has also been noted. guidechem.com

    When integrated into hybrid materials, the magnetic properties can be further explored. For example, the magnetic behavior of a novel hybrid iron fluoride, Fe₃F₈(H₂O)₂₂, has been investigated using a vibrating sample magnetometer. csic.es

    Magnetic Properties of Hydrated Iron Fluorides
    CompoundMagnetic BehaviorTransition Temperature (Tₙ)Key FindingsReference
    α-FeF₃·3H₂OAntiferromagnetic6.5 KLow-dimensional antiferromagnet, 3D ordering below Tₙ. researchgate.net
    β-FeF₃·3H₂OAntiferromagnetic14.7 KLow-dimensional antiferromagnet, 3D ordering below Tₙ. researchgate.net
    β-FeF₃(H₂O)₂·H₂OAntiferromagnetic~20 KInteractions between 1D chains induce long-range order. rsc.org

    Environmental Chemistry and Geochemical Interactions of Iron Iii Fluoride Trihydrate

    Role in Fluoride (B91410) Sequestration and Immobilization Processes (focus on fundamental mechanisms)

    Iron(III) fluoride trihydrate is intrinsically linked to the sequestration and immobilization of fluoride in the environment. The primary mechanisms are analogous to those observed for other iron(III) oxides and hydroxides, which are well-studied for their ability to remove fluoride from water. researchgate.neturan.ua The fundamental processes involve surface interactions where the iron center acts as a Lewis acid, attracting and binding the fluoride anion.

    The key mechanisms for fluoride sequestration by iron(III) compounds include:

    Surface Adsorption and Complexation: The surface of this compound in an aqueous environment is characterized by the presence of aquo (-OH₂) and hydroxo (-OH) functional groups. Fluoride ions can replace these groups in a ligand exchange reaction, forming strong inner-sphere complexes with the iron(III) centers on the mineral surface. This process is highly dependent on pH, with maximum adsorption typically occurring in acidic to near-neutral conditions (pH 4-7). researchgate.netntnu.no At lower pH, the surface is more protonated, favoring the attraction of the anionic fluoride.

    Ion Exchange: Fluoride ions (F⁻) can exchange with hydroxyl ions (OH⁻) on the surface of the hydrated mineral. This is possible due to their similar ionic radii and charge. This ion exchange mechanism contributes significantly to the immobilization of fluoride from the surrounding solution onto the solid phase.

    Precipitation: In environments with high concentrations of both iron(III) and fluoride, the precipitation of this compound or other related iron-fluoride phases can act as a primary mechanism for removing fluoride from the solution. The solubility of β-FeF₃·3H₂O is influenced by temperature and the concentration of other acids, such as nitric acid, which can affect the complexation of iron by fluoride ions. researchgate.net

    The effectiveness of these sequestration processes is influenced by the physicochemical properties of the system, as detailed in the table below.

    Table 1: Factors Influencing Fluoride Sequestration by Iron(III) Compounds
    ParameterEffect on Fluoride SequestrationUnderlying Mechanism
    pHMaximum sequestration typically in the acidic to neutral range (pH 4-7). Efficiency decreases in highly alkaline conditions.Affects the surface charge of the iron compound and the speciation of fluoride in solution. Lower pH increases surface protonation, favoring fluoride attraction. High pH leads to competition from excess OH⁻ ions. ntnu.no
    Presence of Competing AnionsDecreases fluoride sequestration. The order of interference is generally Phosphate (B84403) > Sulfate (B86663) > Chloride.Anions like phosphate and sulfate compete with fluoride for the same active adsorption sites on the iron mineral surface. rsc.org
    TemperatureVariable; can influence both the kinetics and thermodynamics of adsorption.Affects the solubility of the mineral and the energy of the adsorption process, which can be either exothermic or endothermic depending on the specific system. researchgate.net

    Interaction with Aqueous Species and Mineral Surfaces in Geochemical Systems

    In natural geochemical systems, this compound interacts with a variety of dissolved ions and mineral surfaces, which dictates its stability and mobility. Its natural counterpart, the mineral topsøeite, is found in fumarolic environments associated with hematite (B75146) and opal, indicating its stability under specific conditions of temperature and chemical composition. handbookofmineralogy.orgschweizerbart.de

    The interaction with aqueous species is largely governed by surface complexation and competitive adsorption. Anions such as phosphate (PO₄³⁻), sulfate (SO₄²⁻), and carbonate (CO₃²⁻) are common in natural waters and can compete with fluoride for adsorption sites on the surface of iron(III) minerals. rsc.org Phosphate, in particular, is a strong competitor and can displace adsorbed fluoride, leading to its remobilization.

    The surface of this compound can also interact with cations present in groundwater, although to a lesser extent than anions. These interactions are generally weaker and are based on electrostatic attraction to negatively charged surface sites that can develop at higher pH values.

    Interactions with other mineral surfaces are also significant. This compound can precipitate as coatings on more stable minerals like quartz, feldspars, and clays. This coating can alter the surface reactivity of the host mineral and influence the transport of fluoride and other contaminants in soils and sediments. Conversely, particles of this compound can be mobilized in aquatic systems, acting as transport vectors for fluoride.

    Table 2: Interactions of this compound in Geochemical Systems
    Interacting ComponentType of InteractionGeochemical Significance
    Phosphate (PO₄³⁻)Competitive AdsorptionStrongly competes with fluoride for surface sites, potentially leading to the release of previously sequestered fluoride. rsc.org
    Sulfate (SO₄²⁻)Competitive AdsorptionModerately competes with fluoride, can reduce the overall fluoride immobilization capacity. rsc.org
    Natural Organic Matter (NOM)Complexation / Reductive DissolutionCan form complexes with surface iron atoms, potentially inhibiting fluoride adsorption or promoting the reductive dissolution of the mineral. nih.gov
    Clay MineralsSurface Coating / AdsorptionCan act as a substrate for the precipitation of FeF₃·3H₂O or adsorb the compound, affecting its transport and reactivity.
    Hematite (Fe₂O₃)Co-precipitation / TransformationTopsøeite is found in association with hematite, suggesting a potential transformation pathway from the fluoride to the oxide phase. handbookofmineralogy.org

    Transformations and Fate in Natural Aqueous Environments

    The long-term fate of this compound in natural environments is determined by its thermodynamic stability and susceptibility to various transformation processes. The primary transformation pathways include hydrolysis and reductive dissolution.

    Hydrolysis: In aqueous systems, particularly those with a pH above neutral, this compound can undergo hydrolysis. This process involves the progressive replacement of fluoride ions in the crystal structure by hydroxyl ions, leading to the formation of more stable iron oxyhydroxides or oxides, such as goethite (α-FeOOH) or hematite (α-Fe₂O₃). nih.govresearchgate.net The reaction can be generalized as:

    FeF₃·3H₂O(s) + 3OH⁻(aq) → Fe(OH)₃(s) + 3F⁻(aq) + 3H₂O(l)

    The newly formed ferric hydroxide (B78521) is often amorphous initially and gradually crystallizes over time. This hydrolysis results in the release of fluoride ions back into the aqueous phase, meaning the initial sequestration is not necessarily permanent. However, the released fluoride may be re-adsorbed onto the surface of the newly formed iron oxides.

    Reductive Dissolution: In anoxic or suboxic environments, such as saturated soils, sediments, and some groundwaters, iron(III) can be used as a terminal electron acceptor by microorganisms. This process, known as dissimilatory iron reduction, leads to the reduction of Fe(III) to the more soluble Fe(II). nih.govfrontiersin.org Natural organic matter can also abiotically reduce Fe(III). The reductive dissolution of this compound would release both ferrous iron (Fe²⁺) and fluoride (F⁻) into the solution, increasing their mobility and bioavailability. The reaction is generally represented as:

    FeF₃·3H₂O(s) + e⁻ → Fe²⁺(aq) + 3F⁻(aq) + 3H₂O(l)

    The persistence of this compound is therefore favored in oxic, acidic to neutral environments with low concentrations of strongly competing anions. In contrast, its transformation and dissolution are more likely in alkaline or reducing environments. The natural occurrence of topsøeite in high-temperature, gas-rich fumarolic environments suggests it is stable under those specific conditions but may readily transform under more common surficial conditions. schweizerbart.deresearchgate.net

    Advanced Analytical Techniques and Methodologies Applied to Iron Iii Fluoride Trihydrate Research

    In-Situ and Operando Spectroscopic Studies of Reactions and Transformations

    In-situ and operando spectroscopic techniques are powerful tools for observing the dynamic changes in a material as they occur within a functioning device or during a chemical reaction. These methods provide real-time insights into reaction mechanisms, phase transitions, and the evolution of electronic and local atomic structures.

    Mössbauer Spectroscopy: This technique is particularly sensitive to the local environment of iron atoms. It has been instrumental in distinguishing between the α and β polymorphs of FeF₃·3H₂O, which exhibit different quadrupole splitting in their Mössbauer spectra. wikipedia.org Furthermore, Mössbauer spectroscopy has been employed to describe the structure of β-FeF₃·3H₂O, which consists of infinite chains of [FeF₆]ⁿ and [FeF₂(H₂O)₄]ⁿ. anl.gov The technique can be used in-situ to monitor the transformation of these chains during thermal decomposition. anl.gov

    X-ray Absorption Spectroscopy (XAS): Operando XAS is invaluable for studying changes in the oxidation state and coordination environment of iron during electrochemical processes. For instance, operando X-ray Absorption Near Edge Structure (XANES) has been used to track the mole fraction of different iron oxidation states in an FeF₃ cathode during discharge and charge cycles in a battery. researchgate.net This provides direct evidence of the electrochemical reactions and the reversibility of the system. researchgate.net

    In-Situ X-ray Diffraction (XRD): This technique allows for the real-time monitoring of crystallographic changes during reactions or transformations, such as dehydration. Studies on the thermal decomposition of β-FeF₃·3H₂O have utilized in-situ XRD to identify the formation of intermediate phases like FeF₃·0.33H₂O and the final anhydrous FeF₃ at specific temperatures. researchgate.netresearchgate.net

    These in-situ and operando methods are critical for understanding the dynamic behavior of iron(III) fluoride (B91410) trihydrate, particularly in applications like battery cathodes, where its performance is intrinsically linked to its structural and chemical transformations during operation. anl.gov

    Synchrotron-Based X-ray Techniques for High-Resolution Characterization

    Synchrotron facilities produce highly intense and collimated X-ray beams, enabling characterization with significantly higher resolution and sensitivity compared to laboratory-based instruments. rsc.orgtytlabs.co.jpresearchgate.net These advanced capabilities are essential for detailed structural analysis of materials like iron(III) fluoride trihydrate.

    Synchrotron X-ray Diffraction (XRD): High-resolution synchrotron XRD provides precise details about the crystal structure. The high flux and narrow peak widths allow for the accurate determination of lattice parameters and the identification of minor impurity phases. For example, in a study of a related material, the full width at half maximum (FWHM) of diffraction peaks was as low as 0.008°, clearly separating overlapping peaks that would be unresolved with a laboratory source. rsc.org This level of precision is crucial for understanding the subtle structural variations in different polymorphs or hydrated states of iron(III) fluoride.

    Synchrotron X-ray Absorption Spectroscopy (XAS): XAS, including XANES and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for probing the local atomic and electronic structure. kuleuven.beorientjchem.org It can provide information on the oxidation state of iron, its coordination environment, and bond distances to neighboring atoms. kuleuven.be A recorded XAFS spectrum of this compound at the Fe K-edge is available in materials databases, providing a reference for its local structure. nims.go.jp The tunability of synchrotron radiation is particularly useful for these measurements. tytlabs.co.jp

    The application of synchrotron-based techniques provides an unparalleled level of detail for the characterization of this compound, which is fundamental for establishing structure-property relationships. mpg.de

    Table 1: Comparison of X-ray Techniques for this compound Characterization

    Technique Information Obtained Advantages of Synchrotron Source Specific Application to FeF₃·3H₂O
    In-Situ XRD Real-time crystallographic changes High time resolution, high signal-to-noise Monitoring dehydration and phase transitions researchgate.netresearchgate.net
    Operando XAS Real-time electronic and local structure changes High flux for rapid data acquisition Tracking Fe oxidation state during battery cycling researchgate.net
    High-Resolution XRD Precise crystal structure, lattice parameters Extremely narrow peak widths, high resolution Distinguishing between polymorphs, accurate structural refinement rsc.org
    XAFS Local atomic environment, oxidation state, bond distances High intensity for dilute samples, tunability Characterizing the local structure around Fe atoms nims.go.jp

    Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Surface Analysis

    Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are high-resolution surface imaging techniques that can provide topographical and electronic information at the atomic or nanometer scale. nanoscientific.orguoregon.edumdpi.com

    Atomic Force Microscopy (AFM): AFM utilizes a sharp tip on a cantilever to scan a sample's surface, measuring the forces between the tip and the surface to create a three-dimensional topographical image. nanoscientific.org It can be operated in various environments, including liquid, making it suitable for studying surface phenomena like dissolution or crystal growth. rsc.org

    Scanning Tunneling Microscopy (STM): STM relies on the quantum tunneling current between a conductive tip and a conductive or semiconducting sample surface to map the surface's electronic density of states, which is related to its topography. cnr.ituni-muenchen.de

    Despite the powerful capabilities of these techniques for surface analysis, a review of the available scientific literature indicates that specific research applying AFM or STM to the surface analysis of this compound is not widely reported. While these methods are extensively used for other materials, including other iron compounds and fluorides, their direct application to characterize the surface morphology, growth mechanisms, or electronic properties of FeF₃·3H₂O at the nanoscale remains an area for future investigation.

    Specialized Electron Microscopy for Morphology, Composition, and Nanostructure (e.g., SEM-EDX, TEM)

    Specialized electron microscopy techniques are indispensable for visualizing the morphology, determining the elemental composition, and resolving the nanostructure of materials.

    Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): SEM provides high-magnification images of a sample's surface, revealing details about its morphology, such as particle shape and size. researchgate.net When coupled with EDX, SEM can also perform elemental analysis. EDX detects the characteristic X-rays emitted from the sample under electron beam bombardment, allowing for the identification and quantification of the elements present. For example, SEM images of FeF₃·3H₂O precursors have shown their initial morphology before transformation into other materials. researchgate.net

    Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and is used to investigate the internal structure and crystallography of materials. High-resolution TEM (HRTEM) can even resolve atomic lattices. TEM studies on materials derived from FeF₃·3H₂O have provided insights into their nanostructure. For instance, in FeF₃·3H₂O/C nanocomposites, TEM has been used to visualize the distribution and size of the iron fluoride nanoparticles within the carbon matrix. researchgate.net

    Research on hydrothermally synthesized iron trifluorides has utilized these microscopy techniques to study their morphological features. researchgate.net The dehydration process of plate-like β-FeF₃·3H₂O particles has been studied, leading to the synthesis of ultra-dispersed materials with different hydration degrees. researchgate.net

    Table 2: Morphological and Compositional Analysis of this compound and Derivatives

    Technique Analytical Focus Key Findings
    SEM Surface Morphology, Particle Size & Shape Visualization of precursor morphology researchgate.net
    TEM Nanostructure, Particle Distribution Analysis of nanoparticle size and dispersion in composites researchgate.net
    HRTEM Crystalline Structure at the Nanoscale Imaging of atomic lattices in derived nanomaterials researchgate.net
    EDX Elemental Composition Confirmation of elemental makeup in synthesized materials

    Future Directions and Emerging Research Avenues for Iron Iii Fluoride Trihydrate

    Exploration of Novel Synthetic Pathways and Crystal Engineering Strategies

    The synthesis and crystallization of iron(III) fluoride (B91410) trihydrate are foundational to controlling its properties. While traditional methods involve reacting ferric chloride with hydrogen fluoride wikipedia.org, research is moving towards more sophisticated and controlled synthetic routes.

    Novel Synthesis Methods: Soft-chemistry approaches, such as sol-gel and hydrothermal/solvothermal methods, are gaining traction. researchgate.net These techniques offer better control over particle size, morphology, and crystallinity at lower temperatures compared to high-temperature solid-state reactions. researchgate.net For instance, reacting an aqueous solution of iron(III) chloride with hydrofluoric acid can yield various hydrated iron trifluorides. researchgate.net Another emerging area is the topochemical transformation of precursor materials, which provides a novel route to obtaining hard-to-obtain crystal structures. researchgate.net Research into the thermal decomposition of precursors like iron(III) trifluoroacetate (B77799) has revealed complex structural evolutions, including the formation of intermediate chain, layer, and ring structures before yielding rhombohedral iron(III) fluoride. acs.org

    Crystal Engineering: A key focus of crystal engineering is understanding and controlling the crystallization process to select for specific polymorphs, such as the α- and β-forms of FeF₃·3H₂O, which have distinct Mössbauer parameters and magnetic properties. researchgate.netacs.org Studies on the crystal growth kinetics of β-FeF₃·3H₂O in mixed acid solutions (hydrofluoric and nitric acid) have been conducted to understand the influence of temperature and supersaturation on the growth rate. diva-portal.orgresearchgate.net This research is crucial for applications such as recycling waste pickle acid from the steel industry, where controlled precipitation of metal fluoride hydrates is essential. acs.org

    Synthesis/Crystal Growth ParameterResearch FindingSource(s)
    Synthesis Method Topochemical transformation from 1D iron fluoride precursors can create novel 3D frameworks. researchgate.net
    Precursor Thermal decomposition of Iron(III) trifluoroacetate (Fe(TFA)₃) is a pathway to nanostructured iron(III) fluoride. acs.org
    Growth Kinetics (β-FeF₃·3H₂O) The crystal growth rate is surface integration controlled, with a determined activation energy of 61 kJ mol⁻¹. diva-portal.org
    Growth Rate (at S=2) 3.5 x 10⁻¹² m/s at 30°C, 7.4 x 10⁻¹² m/s at 40°C, and 16 x 10⁻¹² m/s at 50°C. diva-portal.org
    Polymorphism α- and β-FeF₃·3H₂O can be distinguished by their different Mössbauer parameters and magnetic susceptibility curves. researchgate.net

    Development of Advanced Functional Materials Based on Iron(III) Fluoride Trihydrate with Tailored Properties

    This compound serves as a versatile precursor for a variety of advanced functional materials, most notably for energy storage applications.

    Cathode Materials for Batteries: A significant area of research focuses on using this compound to prepare materials for lithium-ion (LIBs) and sodium-ion (SIBs) batteries. samaterials.commdpi.com Iron fluorides are attractive as conversion-type cathode materials due to their high theoretical energy density. researchgate.netmdpi.com A major research thrust is the synthesis of iron hydroxyfluoride (FeF₃₋ₓ(OH)ₓ) with the hexagonal-tungsten-bronze (HTB) type structure, which is a potential high-capacity cathode material. researchgate.netresearchgate.netosti.govacs.org This is achieved through the controlled thermal decomposition of FeF₃·3H₂O, which involves the collapse and condensation of its infinite chains of [FeF₆]ⁿ and [FeF₂(H₂O)₄]ⁿ. researchgate.netosti.govacs.org

    To overcome the inherent poor electronic conductivity of iron fluorides, researchers are developing composites. mdpi.com For example, a 3D honeycomb iron(III) fluoride and carbon composite (FeF₃@C) has shown excellent long-term cycle stability in LIBs, retaining 98.1% of its capacity after 100 cycles. mdpi.com

    Derived MaterialSynthetic ApproachTargeted ApplicationKey Properties/FindingsSource(s)
    Iron Hydroxyfluoride (HTB-type) Thermal decomposition of β-FeF₃·3H₂O.Battery CathodesThe decomposition induces a collapse and condensation of the initial chain structure to form the HTB network. researchgate.netosti.govacs.org
    FeF₃@C Composite Gas fluorination of a 3D honeycomb Fe₃C@C precursor.LIB and SIB CathodesExhibits high capacity retention (98.1% after 100 cycles in LIBs) and stable rate performance in SIBs. mdpi.com
    Ceramics and Glass Used as a component in the production process.Materials ScienceGeneral industrial application. wikipedia.orgsamaterials.comsamaterials.com

    Deeper Mechanistic Understanding through Multiscale Modeling and AI-Driven Approaches

    To accelerate the discovery and optimization of materials based on this compound, researchers are increasingly turning to advanced computational techniques.

    Multiscale Modeling: This approach combines different computational methods to study material properties across multiple length and time scales. For this compound, Density Functional Theory (DFT) calculations have been employed to elucidate the structural details of its β-polymorph and to understand the phase transformation mechanism into iron hydroxyfluoride. researchgate.netresearchgate.netosti.govacs.org Future work could extend these models, similar to multiscale studies on hydrogen diffusion in iron researchgate.net, to simulate the entire lifecycle of a material—from synthesis and crystal growth to its performance and degradation in a battery. This would involve combining DFT with kinetic Monte Carlo and phase-field models to predict how synthesis conditions affect crystal structure and, ultimately, electrochemical performance. researchgate.net

    Interdisciplinary Research Opportunities in Catalysis and Materials Science

    The unique properties of this compound create fertile ground for interdisciplinary research, particularly at the intersection of catalysis and materials science. samaterials.comdbc.wroc.pl

    Catalysis: Iron(III) fluoride is a versatile and reusable catalyst for various organic reactions, including the formation of carbon-carbon bonds and the chemoselective addition of cyanide to aldehydes. wikipedia.orgresearchgate.net Its stability and ease of recovery make it an environmentally benign option. researchgate.net Future research could explore its catalytic activity in new types of reactions or immobilize it on novel support materials developed through advanced materials science techniques, enhancing its efficiency and selectivity. The reaction between ferric fluoride trihydrate and pyridine (B92270) in methanol (B129727) has been shown to produce a novel open-shell Keggin ion, a metal-oxo structural motif with applications in materials science and catalysis. researchgate.net

    Bridging Catalysis and Materials for Energy: A significant opportunity lies in using this compound as a precursor to create materials that are themselves catalytically active or have enhanced properties for energy applications. The synthesis of iron hydroxyfluoride from FeF₃·3H₂O for battery cathodes is a prime example of this synergy. osti.govacs.org This process can also be linked to environmental science, with research exploring the crystallization of this compound to recycle waste pickle acid from steel processing into valuable electrode materials. acs.orgosti.gov This "waste-to-wealth" approach represents a powerful convergence of chemical engineering, materials science, and sustainable technology.

    Q & A

    Basic: What are the recommended methods for synthesizing high-purity Iron(III) fluoride trihydrate in a laboratory setting?

    Methodological Answer:
    this compound is typically synthesized via precipitation from iron(III) chloride hexahydrate (FeCl₃·6H₂O) and hydrofluoric acid (HF). A controlled stoichiometric reaction (1:3 molar ratio of Fe³⁺ to F⁻) under acidic conditions yields the hydrated form. Key steps include:

    • Dissolving FeCl₃·6H₂O in dilute HCl to prevent hydrolysis.
    • Gradual addition of HF (40% w/w) with continuous stirring at 60–80°C.
    • Filtering the precipitate and washing with ethanol to remove residual Cl⁻.
    • Drying under vacuum at 40°C to retain the trihydrate structure .
      Purity Analysis:
    • XRD confirms crystallinity and phase purity (compare with ICSD database).
    • TGA verifies hydration state (weight loss at ~100–150°C corresponds to H₂O release).
    • ICP-OES detects trace metal impurities (<1% w/w) .

    Basic: What characterization techniques are critical for distinguishing this compound from its anhydrous or alternative hydrate forms?

    Methodological Answer:

    • Thermogravimetric Analysis (TGA): Quantifies water content. A trihydrate loses ~27% mass (theoretical: 3 H₂O = 27.1%) upon heating to 200°C. Anhydrous FeF₃ shows no mass loss below 300°C .
    • FTIR Spectroscopy: O–H stretching (3400–3200 cm⁻¹) and H–O–H bending (1640 cm⁻¹) confirm hydration. Fe–F vibrations (400–500 cm⁻¹) differ between hydrated and anhydrous phases .
    • Powder XRD: Match peaks with reference data (e.g., JCPDS 33-0647 for FeF₃·3H₂O vs. 72-1264 for anhydrous FeF₃). Anhydrous forms exhibit sharper peaks due to higher crystallinity .

    Advanced: How can crystal growth kinetics of this compound be optimized for controlled morphology in hydrothermal synthesis?

    Methodological Answer:
    Crystallization from mixed hydrofluoric/nitric acid solutions allows tuning of morphology (e.g., hexagonal plates vs. needles):

    • Acid Concentration: Higher HNO₃/HF ratios favor smaller crystals (pH < 2 suppresses Ostwald ripening).
    • Temperature Gradient: Slow cooling (0.5°C/min) from 80°C to 25°C enhances facet-selective growth.
    • Seeding: Pre-add <1% w/w of FeF₃·3H₂O seed crystals to reduce nucleation randomness.
    • In Situ Monitoring: Use UV-Vis spectroscopy to track Fe³⁺ coordination changes during crystallization .

    Advanced: What mechanistic insights support the use of this compound as a Lewis acid catalyst in fluorination reactions?

    Methodological Answer:
    FeF₃·3H₂O acts as a fluoride donor in Mn-porphyrin-mediated C–H fluorination:

    • Fluoride Transfer: The Mn(V)=O intermediate abstracts H·, generating a carbon radical. FeF₃·3H₂O donates F⁻ via ligand exchange, forming Mn–F bonds.
    • Role of Hydration: Structural water stabilizes the FeF₃ lattice, modulating F⁻ release kinetics. Anhydrous FeF₃ shows lower catalytic activity due to stronger Fe–F bonds.
    • Kinetic Studies: Monitor reaction progress with ¹⁹F NMR to quantify F⁻ transfer rates. Optimal performance occurs at 50–70°C in polar aprotic solvents (e.g., acetonitrile) .

    Basic: What safety protocols are essential for handling this compound in laboratory settings?

    Methodological Answer:

    • Personal Protective Equipment (PPE): Acid-resistant gloves (nitrile), goggles, and lab coats mandatory. Use fume hoods to avoid HF vapor exposure .
    • Storage: Keep in airtight containers with desiccants (e.g., silica gel) to prevent deliquescence. Label with GHS hazard codes H314 (skin corrosion) and H332 (respiratory irritation) .
    • Spill Management: Neutralize with calcium carbonate slurry, then collect residues for hazardous waste disposal .

    Advanced: How can photochemical reduction pathways of this compound be exploited for materials engineering?

    Methodological Answer:
    UV irradiation (254 nm) induces ligand-to-metal charge transfer, reducing Fe³⁺ to Fe²⁺ and releasing F⁻:

    • Photoreduction Setup: Use a quartz reactor with a Hg lamp. Dissolve FeF₃·3H₂O in ethanol/water (1:1) to enhance light penetration.
    • Applications:
      • Magnetic Materials: Reduced Fe²⁺ forms FeF₂ or Fe₃O₄ nanoparticles (characterize with SQUID magnetometry).
      • Fluoride Recovery: Trap released F⁻ using ion-exchange resins (e.g., Amberlite IRA-400) .

    Advanced: How can researchers resolve contradictory solubility data for this compound in different solvents?

    Methodological Answer:
    Discrepancies in solubility (e.g., 0.12 g/100 mL in H₂O vs. 0.08 g/100 mL in ethanol ) arise from:

    • Ionic Strength Effects: High [H⁺] in HF-containing solutions increases solubility via complexation (e.g., [FeF₆]³⁻ formation).
    • Methodological Validation:
      • Use saturation shake-flask method: Stir excess FeF₃·3H₂O in solvent for 24 hrs, filter (0.22 µm membrane), and quantify dissolved Fe³⁺ via UV-Vis (λ = 304 nm, ε = 2200 M⁻¹cm⁻¹).
      • Compare with computational models (e.g., Pitzer equations for activity coefficients in mixed solvents) .

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